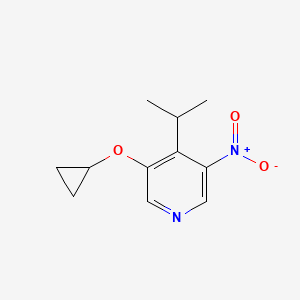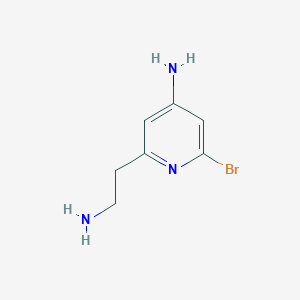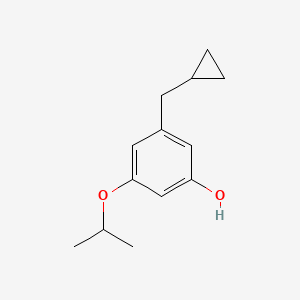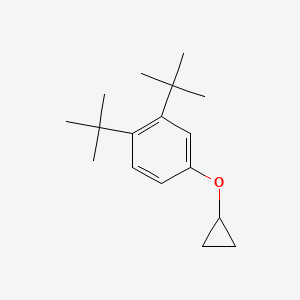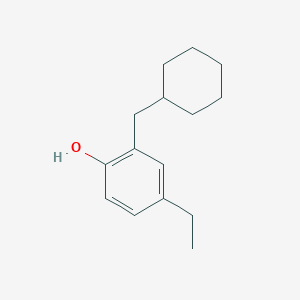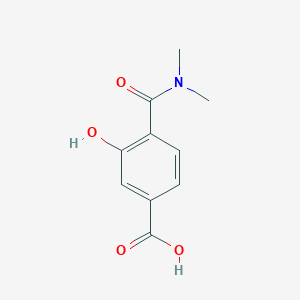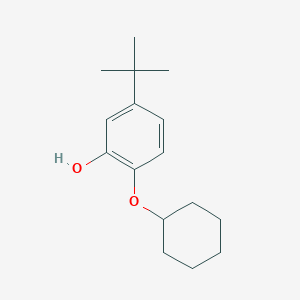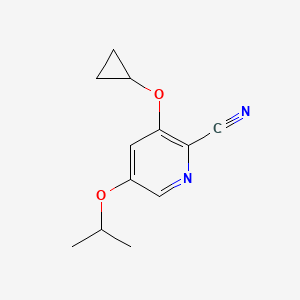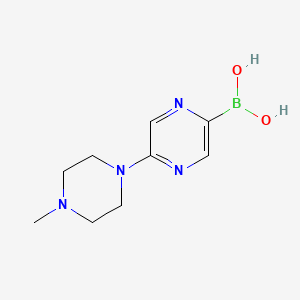
5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that contains a naphthyridine ring system. Compounds with naphthyridine structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted pyridine derivative with an appropriate amine or amide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could produce a variety of substituted naphthyridine compounds.
科学的研究の応用
Chemistry
In chemistry, 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with naphthyridine structures are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. This could include studies on their efficacy, toxicity, and mechanism of action in various disease models.
Industry
Industrially, these compounds might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties can be leveraged to create products with specific desired effects.
作用機序
The mechanism of action of 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
3,4-Dihydro-1,6-naphthyridin-2(1H)-one: Lacks the chlorine substituent, which might affect its reactivity and biological activity.
5-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which could influence its chemical properties and interactions.
5-Methyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Contains a methyl group instead of chlorine, potentially altering its steric and electronic characteristics.
Uniqueness
The presence of the chlorine atom in 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can significantly influence its chemical reactivity and biological interactions. Chlorine atoms can participate in various types of chemical reactions and can also affect the compound’s lipophilicity, which in turn can influence its biological activity and pharmacokinetics.
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
5-chloro-3,4-dihydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h3-4H,1-2H2,(H,11,12) |
InChIキー |
QZEDGNBYPZPAGG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


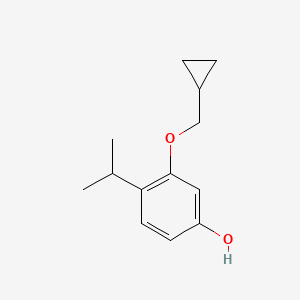
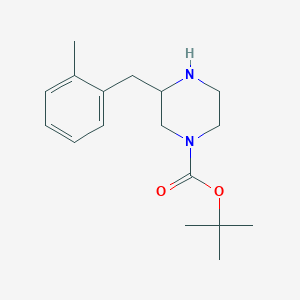
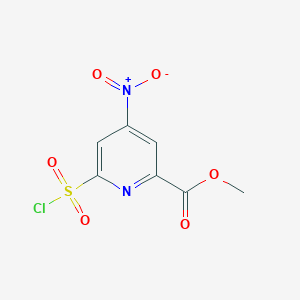
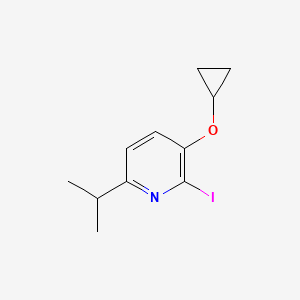
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid](/img/structure/B14845492.png)
